molecular formula C16H15ClO B14513006 (3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone CAS No. 62646-19-9

(3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14513006
CAS No.: 62646-19-9
M. Wt: 258.74 g/mol
InChI Key: HAFDRENBBRLLDI-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C16H15ClO It is a ketone derivative, characterized by the presence of a chlorophenyl group and a trimethylphenyl group attached to a central carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 3-chlorobenzoyl chloride and 2,4,6-trimethylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
  • (3-Chlorophenyl)(4-methoxyphenyl)methanone
  • (3-Chlorophenyl)(2,4,6-trimethylphenyl)methanamine

Uniqueness

(3-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a chlorophenyl group and a trimethylphenyl group makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62646-19-9

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

(3-chlorophenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C16H15ClO/c1-10-7-11(2)15(12(3)8-10)16(18)13-5-4-6-14(17)9-13/h4-9H,1-3H3

InChI Key

HAFDRENBBRLLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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